molecular formula C22H16ClN3O4S B265298 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265298
M. Wt: 453.9 g/mol
InChI Key: UBDLUKIUWFTUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CTP-499 and belongs to the class of chromeno-pyrrole-dione derivatives. CTP-499 has been shown to possess neuroprotective, anti-inflammatory, and anti-fibrotic properties.

Mechanism of Action

The exact mechanism of action of CTP-499 is not fully understood. However, studies have suggested that CTP-499 exerts its neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. CTP-499 has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, CTP-499 has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
CTP-499 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that CTP-499 can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. CTP-499 has also been shown to reduce the expression of fibrotic markers, such as collagen and fibronectin, in animal models of renal and cardiac fibrosis. In addition, CTP-499 has been shown to improve mitochondrial function and reduce oxidative stress in animal models of neurological diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CTP-499 in lab experiments is its broad range of therapeutic applications. CTP-499 has been shown to have neuroprotective, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for the treatment of various neurological and cardiovascular diseases. However, one of the limitations of using CTP-499 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CTP-499. One of the areas of interest is the potential use of CTP-499 in the treatment of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of new formulations of CTP-499 that can improve its solubility and bioavailability. Furthermore, the mechanism of action of CTP-499 needs to be further elucidated to understand its full therapeutic potential. Overall, CTP-499 is a promising compound that has the potential to be developed into a novel therapeutic agent for various neurological and cardiovascular diseases.

Synthesis Methods

The synthesis of CTP-499 involves the condensation of 3-methoxybenzaldehyde, ethyl hydrazinecarboxylate, and 7-chloro-4-hydroxy-2H-chromen-2-one in the presence of acetic acid. The reaction mixture is then refluxed in ethanol, followed by purification through column chromatography to yield CTP-499 as a yellow powder.

Scientific Research Applications

CTP-499 has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular diseases. Studies have shown that CTP-499 can reduce brain damage and improve neurological function in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. CTP-499 has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of renal and cardiac diseases.

properties

Product Name

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16ClN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16ClN3O4S/c1-3-16-24-25-22(31-16)26-18(11-5-4-6-13(9-11)29-2)17-19(27)14-10-12(23)7-8-15(14)30-20(17)21(26)28/h4-10,18H,3H2,1-2H3

InChI Key

UBDLUKIUWFTUMC-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.